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Compound of Interest

Compound Name: (14Z)-Tetradecenoyl-CoA

Cat. No.: B15599287 Get Quote

Product: (14Z)-Tetradecenoyl-CoA Synonyms: C14:1-CoA, Myristoleoyl-CoA

Introduction
(14Z)-Tetradecenoyl-CoA is a monounsaturated long-chain fatty acyl-coenzyme A molecule.

In biological systems, it is an intermediate in fatty acid metabolism. While less common than its

longer-chain counterparts like oleoyl-CoA, it serves as a crucial substrate and product in

various enzymatic reactions. These application notes provide detailed protocols for utilizing

(14Z)-Tetradecenoyl-CoA in in vitro enzyme assays, targeting researchers in biochemistry,

pharmacology, and drug development.

Applications
Substrate for Acyl-CoA Dehydrogenases (ACADs): (14Z)-Tetradecenoyl-CoA can be

utilized as a substrate to measure the activity of long-chain acyl-CoA dehydrogenases

(LCADs). These enzymes are pivotal in mitochondrial beta-oxidation. Assaying their activity

is essential for studying metabolic disorders and the effects of potential therapeutic agents.

Human LCAD is active toward substrates with chain lengths from C10 to C18-CoA, with

C12- and C14-CoA being optimal substrates.[1]

Product Standard for Desaturase Assays: In assays for fatty acyl-CoA desaturases, such as

a putative myristoyl-CoA desaturase, (14Z)-Tetradecenoyl-CoA serves as a critical

analytical standard for the quantification of the enzymatic product. These assays are vital for

screening inhibitors of fatty acid desaturation, a key target in metabolic diseases and cancer.
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Substrate for Acyl-CoA Thioesterases (ACOTs): The activity of various acyl-CoA

thioesterases, which hydrolyze the thioester bond of acyl-CoAs to release free fatty acids

and Coenzyme A, can be assessed using (14Z)-Tetradecenoyl-CoA.[2] These enzymes are

involved in regulating intracellular levels of fatty acyl-CoAs and free fatty acids, making them

important targets in metabolic research.

Quality Control
For optimal and reproducible results, it is imperative to ensure the purity and integrity of (14Z)-
Tetradecenoyl-CoA. The concentration should be verified spectrophotometrically by

measuring the absorbance at 260 nm (molar extinction coefficient of 16,400 M⁻¹cm⁻¹ for the

adenine ring of CoA). Purity can be assessed by HPLC. Store (14Z)-Tetradecenoyl-CoA
solutions at -80°C to prevent hydrolysis.

Data Presentation
Table 1: Representative Kinetic Parameters of Related
Acyl-CoA Utilizing Enzymes
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Enzyme Substrate Km (µM)
Vmax
(nmol/min/mg)

Reference

Human Long-

Chain Acyl-CoA

Dehydrogenase

(LCAD)

Dodecanoyl-CoA

(C12:0)
~5 Not specified [1]

Human Long-

Chain Acyl-CoA

Dehydrogenase

(LCAD)

Tetradecanoyl-

CoA (C14:0)
~4 Not specified [1]

Rat Liver

Microsomal

Stearoyl-CoA

Desaturase

Stearoyl-CoA

(C18:0)
4.7 10.5

Fictional Data for

illustrative

purposes

Bovine Acyl-CoA

Thioesterase

Palmitoyl-CoA

(C16:0)
3.2 1500

Fictional Data for

illustrative

purposes

Table 2: IC50 Values of Representative SCD1 Inhibitors
Inhibitor Cancer Cell Line Assay IC50 / EC50

SSI-4
Cholangiocarcinoma

(CCA)
Cell Proliferation 1-40 nM

A939572
Clear Cell Renal Cell

Carcinoma (ccRCC)
Cell Proliferation

Dose-dependent

inhibition

BZ36
Prostate Cancer

(LNCaP, C4-2)
Cell Proliferation

Dose-dependent

inhibition

Sterculate HepG2 SCD1 Activity 247 nM

Mandatory Visualizations
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Caption: Potential metabolic pathways involving (14Z)-Tetradecenoyl-CoA.
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Caption: Workflow for a Myristoyl-CoA Desaturase inhibitor assay.
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Experimental Protocols
Protocol 1: In Vitro Myristoyl-CoA Desaturase Activity
Assay (Radiometric)
This protocol is adapted from assays for Stearoyl-CoA Desaturase (SCD) and measures the

conversion of radiolabeled Myristoyl-CoA to (14Z)-Tetradecenoyl-CoA.

Materials:

Enzyme source: Microsomes from cells or tissues expressing desaturase activity, or purified

recombinant desaturase.

[1-¹⁴C]Myristoyl-CoA (Substrate)

(14Z)-Tetradecenoyl-CoA (Non-radiolabeled standard)

NADPH

ATP

Coenzyme A

Bovine Serum Albumin (BSA), fatty acid-free

Assay Buffer: 100 mM Tris-HCl, pH 7.4

Quenching Solution: 10 M KOH

Saponification Solution: 90% Ethanol

Extraction Solvent: Hexane

HPLC or TLC system

Scintillation counter and fluid

Procedure:
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Enzyme Preparation: Prepare microsomes or recombinant enzyme at a suitable

concentration in the assay buffer.

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture

containing:

Assay Buffer

2 mM ATP

0.5 mM Coenzyme A

1 mM NADPH

0.5 mg/mL BSA

Test inhibitor at various concentrations or vehicle control

Enzyme preparation (e.g., 50-100 µg of microsomal protein)

Initiate Reaction: Add [1-¹⁴C]Myristoyl-CoA to a final concentration of 20 µM to start the

reaction.

Incubation: Incubate the reaction mixture at 37°C for 15-30 minutes.

Stop Reaction: Terminate the reaction by adding 100 µL of 10 M KOH.

Saponification: Add 1 mL of 90% ethanol and heat at 80°C for 1 hour to saponify the lipids.

Extraction: After cooling, acidify the mixture with 6 M HCl and extract the fatty acids by

adding 2 mL of hexane and vortexing vigorously. Centrifuge to separate the phases and

collect the upper hexane layer.

Analysis:

Evaporate the hexane under a stream of nitrogen.
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Resuspend the fatty acid residue in a small volume of mobile phase (for HPLC) or a

suitable solvent (for TLC).

Separate the fatty acids using reverse-phase HPLC or argentation TLC. Co-inject non-

radiolabeled myristic acid and (14Z)-tetradecenoic acid standards to identify the peaks.

Quantify the amount of radiolabeled product formed using a scintillation counter.

Data Analysis: Calculate the enzyme activity as the rate of product formation. For inhibitor

studies, determine the IC50 value by plotting the percentage of inhibition against the inhibitor

concentration.

Protocol 2: In Vitro Acyl-CoA Dehydrogenase (LCAD)
Activity Assay (Fluorescence)
This protocol is based on the widely used electron-transfer flavoprotein (ETF) fluorescence

reduction assay.[3][4]

Materials:

Enzyme source: Purified recombinant LCAD.

(14Z)-Tetradecenoyl-CoA (Substrate)

Recombinant porcine Electron Transfer Flavoprotein (ETF)

Assay Buffer: 50 mM HEPES, pH 7.6, containing 0.1 mM EDTA.

Anaerobic environment generation system (e.g., glucose/glucose oxidase/catalase or an

anaerobic chamber).

Fluorometer.

Procedure:

Preparation: Prepare all solutions and keep them on ice. The assay must be performed

under anaerobic conditions to prevent re-oxidation of the reduced ETF by oxygen.
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Anaerobic Conditions: If using an enzymatic oxygen scavenging system, add glucose (10

mM), glucose oxidase (10 U/mL), and catalase (100 U/mL) to the assay buffer.

Reaction Mixture: In a fluorescence cuvette or a 96-well plate, combine:

Assay Buffer

Recombinant ETF (final concentration ~2 µM)

Recombinant LCAD (e.g., 100-200 ng)

Baseline Reading: Monitor the intrinsic fluorescence of ETF (Excitation ~380 nm, Emission

~495 nm) until a stable baseline is achieved.

Initiate Reaction: Add (14Z)-Tetradecenoyl-CoA to a final concentration range of 1-100 µM

to start the reaction.

Measurement: Record the decrease in ETF fluorescence over time. The rate of fluorescence

decrease is proportional to the LCAD activity.

Data Analysis: Calculate the initial rate of the reaction from the linear portion of the

fluorescence decay curve. For kinetic studies, vary the substrate concentration to determine

Km and Vmax.

Protocol 3: In Vitro Acyl-CoA Thioesterase (ACOT)
Activity Assay (Spectrophotometric)
This protocol utilizes 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to quantify the free Coenzyme A

released upon hydrolysis of the acyl-CoA substrate.

Materials:

Enzyme source: Cell lysate or purified recombinant ACOT.

(14Z)-Tetradecenoyl-CoA (Substrate)

DTNB (Ellman's reagent)
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Assay Buffer: 50 mM potassium phosphate, pH 8.0.

Spectrophotometer.

Procedure:

Reaction Mixture: In a cuvette or a 96-well plate, prepare the reaction mixture containing:

Assay Buffer

200 µM DTNB

Enzyme preparation (e.g., 10-50 µg of protein)

Background Reading: Measure the absorbance at 412 nm to establish a baseline.

Initiate Reaction: Add (14Z)-Tetradecenoyl-CoA to a final concentration range of 10-200 µM

to start the reaction.

Measurement: Monitor the increase in absorbance at 412 nm for 5-10 minutes. The increase

in absorbance is due to the reaction of the released CoA-SH with DTNB to form 2-nitro-5-

thiobenzoate (TNB), which has a high molar extinction coefficient.

Data Analysis: Calculate the rate of CoA release using the molar extinction coefficient of TNB

(14,150 M⁻¹cm⁻¹). Determine kinetic parameters by varying the substrate concentration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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